molecular formula C27H27N3O3 B566172 1-((N-Methylpiperidin-2-yl)methyl)-2-methyl-3-(naphthalen-1-oyl)-6-nitroindole CAS No. 335160-53-7

1-((N-Methylpiperidin-2-yl)methyl)-2-methyl-3-(naphthalen-1-oyl)-6-nitroindole

Cat. No. B566172
CAS RN: 335160-53-7
M. Wt: 441.531
InChI Key: QGNIEJBBHMMNOZ-UHFFFAOYSA-N
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Description

1-((N-Methylpiperidin-2-yl)methyl)-2-methyl-3-(naphthalen-1-oyl)-6-nitroindole, also known as MNMN, is a novel compound that has been extensively studied for its potential applications in scientific research. MNMN is a complex molecule that has a unique structure, which makes it an interesting compound to study.

Scientific Research Applications

  • Synthesis and Structural Analysis : A related compound, "1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol", synthesized from naphthalen-2-ol, 3-nitrobenzaldehyde, and 3-methylpiperidine, demonstrated specific dihedral angles between the naphthalene system and its connected rings. The molecular conformation of such compounds is often stabilized by strong intramolecular hydrogen bonds (Chen & Zhao, 2010).

  • Sigma Receptor Binding and Antiproliferative Activity : Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, including compounds structurally similar to the query compound, showed high potency and selectivity at sigma(1) receptors. These compounds also demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential in tumor research and therapy (Berardi et al., 2005).

  • Nitrosation of Indoles : Research on the nitrosation of 1-methylindole, a related structure, revealed various products including nitroindole derivatives. This highlights the chemical reactivity and potential applications of indole compounds in synthetic chemistry (Jackson, Johnston, & Shannon, 1977).

  • Design and Synthesis of Derivatives for Biological Applications : The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, which are structurally related, were carried out for potential biological applications. These compounds were characterized using various spectroscopic techniques, indicating the importance of structural analysis in the development of new drugs or research tools (Yang Jing, 2010).

properties

IUPAC Name

[2-methyl-1-[(1-methylpiperidin-2-yl)methyl]-6-nitroindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-18-26(27(31)23-12-7-9-19-8-3-4-11-22(19)23)24-14-13-20(30(32)33)16-25(24)29(18)17-21-10-5-6-15-28(21)2/h3-4,7-9,11-14,16,21H,5-6,10,15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNIEJBBHMMNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3CCCCN3C)C=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009967
Record name AM-1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((N-Methylpiperidin-2-yl)methyl)-2-methyl-3-(naphthalen-1-oyl)-6-nitroindole

CAS RN

335160-53-7
Record name [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335160-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1221
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1221
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHC6SNM293
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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